molecular formula C27H28FNO4 B11814538 3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester

3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester

Katalognummer: B11814538
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: SMEBJNVEDZKFJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification of Polyfunctional Pyridinecarboxylates

The compound’s structure features a pyridine ring substituted at positions 2, 4, 5, and 6 (Figure 1). A detailed breakdown of its substituents reveals the following:

  • Position 3 : A methyl ester group (–COOCH₃), which modifies the carboxylic acid’s reactivity and polarity.
  • Position 4 : A 4-fluoro-2-(phenylmethoxy)phenyl group, introducing steric bulk and electron-withdrawing effects via the fluorine atom and ether linkage.
  • Position 5 : A formyl group (–CHO), which can participate in condensation reactions or act as a hydrogen-bond acceptor.
  • Positions 2 and 6 : Bis(1-methylethyl) groups (–CH(CH₃)₂), providing steric hindrance that influences conformational flexibility and intermolecular interactions.

The pyridine ring itself is electron-deficient due to the nitrogen atom’s inductive effect, directing electrophilic substitution to the 4-position and nucleophilic attacks to the 2- and 6-positions. The combined effects of the substituents create a spatially compact, hydrophobic molecule with potential for selective interactions in catalytic or biological systems.

Table 1: Key Functional Groups and Their Structural Roles

Position Substituent Role
3 –COOCH₃ Enhances metabolic stability; reduces acidity vs. carboxylic acid
4 4-Fluoro-2-(phenylmethoxy)phenyl Introduces aromatic stacking potential; modulates electron density
5 –CHO Serves as a reactive site for Schiff base formation
2, 6 –CH(CH₃)₂ Steric shielding; limits rotational freedom

Historical Development of Substituted Pyridinecarboxylic Esters

The synthesis of substituted pyridinecarboxylic esters has evolved significantly since the early 20th century, when pyridine itself was isolated from coal tar. Initial efforts focused on simple esters like methyl nicotinate, but advancements in cross-coupling reactions and protective group strategies enabled the incorporation of complex substituents.

  • Early Methods (Pre-1980s) : Direct esterification of pyridinecarboxylic acids with alcohols under acidic conditions, limited to low steric-demand substrates.
  • Modern Techniques (Post-2000s) : Use of palladium-catalyzed Suzuki-Miyaura couplings to attach aryl groups (e.g., the 4-fluoro-2-(phenylmethoxy)phenyl moiety) and Friedel-Crafts acylations for formyl group introduction.

A landmark development was the adoption of hydrothermal synthesis for sterically hindered pyridinecarboxylates, as demonstrated in coordination polymers using pyridine-dicarboxylate linkers. This method’s success in stabilizing metal-organic frameworks underscores its relevance for synthesizing thermally sensitive derivatives like the title compound.

Table 2: Timeline of Synthetic Advancements

Decade Innovation Impact on Compound Design
1950s Classical esterification Enabled basic ester derivatives
1990s Transition-metal-catalyzed cross-couplings Facilitated aryl group incorporation
2010s Hydrothermal crystallization Improved yields for sterically complex esters

Eigenschaften

Molekularformel

C27H28FNO4

Molekulargewicht

449.5 g/mol

IUPAC-Name

methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-5-formyl-2,6-di(propan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C27H28FNO4/c1-16(2)25-21(14-30)23(24(27(31)32-5)26(29-25)17(3)4)20-12-11-19(28)13-22(20)33-15-18-9-7-6-8-10-18/h6-14,16-17H,15H2,1-5H3

InChI-Schlüssel

SMEBJNVEDZKFJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction of Hydroxylamine with Maleate or Fumarate Derivatives

The process begins with the treatment of maleate or fumarate esters (e.g., dimethyl maleate) with hydroxylamine hydrochloride in a basic aqueous medium (pH 6.5–9.0). This generates N-hydroxy-2-aminobutane diacid intermediates, which undergo cyclization upon addition of α,β-unsaturated aldehydes or ketones. For the target compound, the use of 4-fluoro-2-(phenylmethoxy)benzaldehyde as the unsaturated carbonyl component introduces the aryloxy-fluorophenyl moiety at the 4-position of the pyridine ring.

Key Conditions :

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (70–110°C)

  • Reaction Time: 12–24 hours

  • Yield: 55–68%

Acid-Catalyzed Cyclization

Post-condensation, the reaction mixture is acidified to pH 3–4 using hydrochloric acid, promoting cyclization to form the pyridine-2,3-dicarboxylate intermediate. This step is critical for regioselectivity, ensuring the formyl group (-CHO) is installed at the 5-position.

Functionalization of the Pyridine Core

Formylation at the 5-Position

The formyl group is installed via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 0°C, followed by hydrolysis with NaOH to yield the aldehyde.

Esterification and Final Modification

Methyl Esterification of the Carboxylic Acid

The terminal carboxylic acid at the 3-position is esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. Sigma-Aldrich protocols recommend refluxing for 4–6 hours, achieving >90% conversion.

Reaction Conditions :

  • Acid: 3-Pyridinecarboxylic acid intermediate

  • Alcohol: Methanol (excess)

  • Catalyst: H₂SO₄ (5 mol%)

  • Temperature: 65°C

  • Yield: 88–92%

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.45–7.12 (m, 5H, Ar-H), 4.89 (s, 2H, OCH₂Ph), 3.91 (s, 3H, COOCH₃), 3.02–2.85 (m, 2H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Comparative Reaction Yields

StepSolventCatalystYield (%)
CyclocondensationTolueneNone68
AlkylationCH₂Cl₂CuCl80
EsterificationMethanolH₂SO₄92

Challenges and Optimization Opportunities

Regioselectivity in Formylation

Competing reactions during formylation may lead to byproducts. Substituting DMF with N-methylformanilide reduces side reactions, improving yield to 78%.

Solvent Selection for Alkylation

Replacing dichloromethane with THF increases CuCl solubility, enhancing reaction homogeneity and yield (85%) .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Pyridincarbonsäure, 4-[4-Fluor-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, Methylester unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

    Substitution: Die fluor-substituierte Phenylgruppe kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound's unique structure suggests several medicinal applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of fluorine enhances lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.
  • Anti-inflammatory Agents : The pyridine derivative may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Research into similar compounds has shown promise in inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems could lead to neuroprotective applications. Compounds structurally related to this pyridine derivative have been studied for their effects on neurodegenerative diseases .

Material Science Applications

In material science, the compound can be utilized due to its chemical properties:

  • Polymer Synthesis : The functional groups within the molecule allow for potential incorporation into polymer matrices, enhancing mechanical properties or introducing specific functionalities .
  • Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for applications in nanomaterials, such as catalysts or sensors .

Interaction Studies

Understanding how 3-Pyridinecarboxylic acid interacts with biological targets is crucial for elucidating its therapeutic potential:

  • Binding Affinity Studies : Investigating the compound's affinity for various receptors can provide insights into its mechanism of action. Such studies are vital for drug development processes.
  • Toxicological Assessments : Evaluating safety profiles through in vitro and in vivo studies will help determine the viability of this compound as a therapeutic agent .

Wirkmechanismus

Der Wirkungsmechanismus von 3-Pyridincarbonsäure, 4-[4-Fluor-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, Methylester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren und anderen Proteinen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen auf diesen Zielstrukturen zu binden, ihre Aktivität zu modulieren und verschiedene biochemische Wege auszulösen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vergleich Mit ähnlichen Verbindungen

Research Implications

The target compound’s balanced lipophilicity, substituent diversity, and bioactivity make it a promising candidate for further optimization. Comparative studies highlight the critical role of fluorine and steric bulk in modulating efficacy. Future work should explore derivatives with modified esters or stabilized aldehyde moieties to improve pharmacokinetics .

Biologische Aktivität

3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including cytotoxicity, anti-microbial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a pyridine ring and various functional groups that may influence its biological activity.

  • Molecular Formula : C23H26FNO3
  • Molecular Weight : 393.46 g/mol

Cytotoxicity

Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit varying levels of cytotoxicity against human tumor cell lines. A study on related compounds demonstrated that certain derivatives showed significant tumor cell-specific cytotoxicity without affecting normal human cells.

CompoundCell Line TestedIC50 (µM)
3-Pyridinecarboxylic acid derivativeA549 (Lung)15.2
3-Pyridinecarboxylic acid derivativeHeLa (Cervical)12.8
Control (Doxorubicin)A5490.5
Control (Doxorubicin)HeLa0.3

This data suggests that the compound has potential as an anti-cancer agent, although the exact mechanism remains to be elucidated .

Anti-Microbial Activity

The compound's anti-microbial properties have also been evaluated. In vitro studies have shown promising results against various pathogens:

  • Helicobacter pylori : The compound demonstrated significant inhibitory activity comparable to standard treatments.
  • Urease Inhibition : It was found to inhibit urease activity effectively, which is crucial for the survival of H. pylori in the gastric environment.
PathogenMinimum Inhibitory Concentration (MIC)
Helicobacter pylori32 µg/mL
Urease (Jack bean)15 µg/mL

These findings highlight the potential for therapeutic applications in treating infections associated with H. pylori .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the fluoro and methoxy groups in its structure may enhance its interaction with biological targets, leading to increased potency in cytotoxic and anti-microbial activities.

Case Studies

  • Case Study on Tumor Cell Lines : A series of experiments conducted on various tumor cell lines revealed that modifications in the side chains influenced the cytotoxicity profiles significantly. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Clinical Relevance : The derivative's ability to inhibit urease suggests a potential role in treating gastric ulcers and related conditions caused by H. pylori infection.

Q & A

Q. What are the common synthetic routes for synthesizing poly-substituted pyridinecarboxylic acid derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalized pyridine precursors. For example, in analogous compounds, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride is reacted with aromatic aldehydes (e.g., 3-fluoro-benzaldehyde) under controlled conditions to introduce substituents. Subsequent formylation and esterification steps are critical. Key steps include:
  • Nucleophilic substitution for introducing aryl groups (e.g., phenylmethoxy).
  • Protection/deprotection strategies to manage reactive sites (e.g., formyl groups).
  • Catalytic esterification using methylating agents.
    Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) improves yield .

Q. Which analytical techniques are most effective for characterizing the ester and formyl functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR identifies formyl protons (δ 9.5–10.5 ppm) and methyl ester protons (δ 3.6–3.8 ppm). Aromatic substituents (e.g., 4-fluoro) show splitting patterns due to coupling with fluorine.
  • ¹³C NMR confirms carbonyl carbons (ester: ~170 ppm; formyl: ~190 ppm).
  • FT-IR Spectroscopy :
  • Ester C=O stretches appear at ~1740 cm⁻¹; formyl C=O at ~1680 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.
    Purity verification (>95%) via HPLC with phenyl-based columns is recommended .

Advanced Research Questions

Q. How can regioselective formylation be achieved in the presence of sterically hindered isopropyl groups at the 2,6-positions?

  • Methodological Answer : Steric hindrance from 2,6-bis(isopropyl) groups complicates formylation at the 5-position. Strategies include:
  • Directed ortho-metalation (DoM) : Use lithiation agents (e.g., LDA) to selectively activate the 5-position, followed by quenching with DMF.
  • Transition-metal catalysis : Pd-mediated C–H activation enables direct formylation.
  • Computational modeling : DFT calculations predict electron density distribution to guide reagent selection.
    Evidence from similar syntheses shows that adjusting reaction time (12–24 hrs) and stoichiometry (1.2–1.5 eq. of formylating agent) enhances selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation involves:
  • Solvent parameterization : Include implicit solvent models (e.g., SMD) in DFT calculations.
  • Kinetic vs. thermodynamic control : Perform time-dependent experiments to identify dominant pathways.
  • Cross-validation : Compare results from multiple methods (e.g., MP2, CCSD(T)) for energy barriers.
    Case studies in analogous systems highlight the importance of validating computational models with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can chromatographic separation of this compound from polar by-products be optimized?

  • Methodological Answer :
  • Column selection : Use phenyl-modified stationary phases (e.g., Zorbax Eclipse Phenyl-Hexyl) to resolve aromatic isomers.
  • Mobile phase optimization : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry.
  • Temperature control : Elevated column temperatures (40–50°C) reduce retention time variability.
    Evidence from fatty acid methyl ester (FAME) separations demonstrates that phenyl columns enhance resolution for compounds with similar logP values (~3.5–4.0) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.